molecular formula C8H16N2O B13616246 (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine

(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine

Cat. No.: B13616246
M. Wt: 156.23 g/mol
InChI Key: FQOMTTRWTGUYTP-UHFFFAOYSA-N
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Description

(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine is a chemical compound that features a unique structure combining an oxetane ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by nucleophilic substitution to introduce the pyrrolidine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring, potentially introducing new substituents or altering the ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution can introduce a variety of functional groups.

Scientific Research Applications

(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound may be used in the study of biochemical pathways and interactions due to its unique structure.

    Industry: Used in the synthesis of materials with specialized properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane and pyrrolidine rings can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    (3-(Pyrrolidin-1-yl)oxetan-3-yl)methanamine: A similar compound with a slightly different structure, which may exhibit different reactivity and applications.

    Oxetane derivatives: Compounds containing the oxetane ring, which can have varied properties depending on the substituents attached.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring, used in various chemical and pharmaceutical applications.

Uniqueness: (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine is unique due to the combination of the oxetane and pyrrolidine rings in its structure. This dual-ring system can impart specific chemical and biological properties, making it valuable for research and development in multiple fields.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

[1-(oxetan-3-yl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C8H16N2O/c9-4-7-2-1-3-10(7)8-5-11-6-8/h7-8H,1-6,9H2

InChI Key

FQOMTTRWTGUYTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2COC2)CN

Origin of Product

United States

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